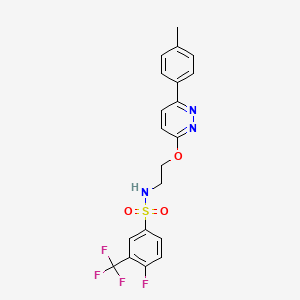![molecular formula C14H11F3N4OS B11239148 9-methyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B11239148.png)
9-methyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure, which includes a purine core, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can modify the purine core, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The purine core plays a crucial role in the compound’s ability to interact with nucleic acids and proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trifluoromethylated purines and sulfanyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. For example:
Trifluoromethylated purines: These compounds have similar biological activities but may differ in their binding affinities and stability.
Sulfanyl derivatives: These compounds have different reactivity profiles, particularly in oxidation and reduction reactions.
The uniqueness of 9-METHYL-8-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of a trifluoromethyl group and a purine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11F3N4OS |
|---|---|
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
9-methyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H11F3N4OS/c1-21-11-10(12(22)19-7-18-11)20-13(21)23-6-8-3-2-4-9(5-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,18,19,22) |
InChI-Schlüssel |
WGCHSAGAVGYEMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


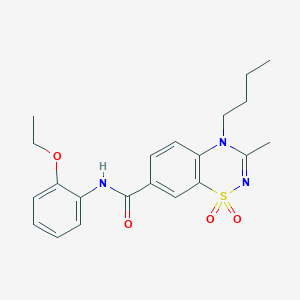
![7-methyl-N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239072.png)
![N-butyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239084.png)

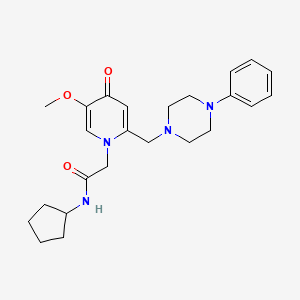
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B11239096.png)
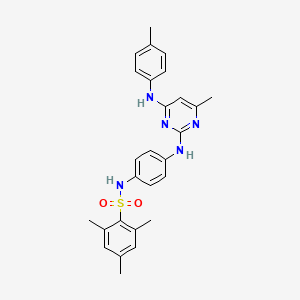
![6-ethoxy-4-({4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11239110.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11239118.png)
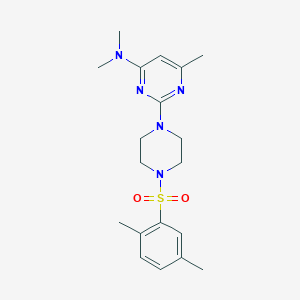
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11239140.png)
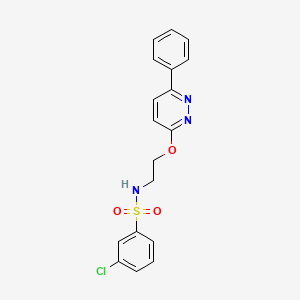
![2,6-difluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239156.png)
